Product packaging for 1-ethyl-3-iodo-5-methyl-1H-pyrazole(Cat. No.:CAS No. 1354704-53-2)

1-ethyl-3-iodo-5-methyl-1H-pyrazole

Cat. No.: B3047145
CAS No.: 1354704-53-2
M. Wt: 236.05
InChI Key: KBZGPCFLSCXMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring is a privileged structure in medicinal and materials science due to its unique electronic and structural characteristics. orientjchem.orgmdpi.commdpi.com Its aromatic nature, coupled with the presence of two nitrogen atoms, imparts a distinct reactivity and the ability to form various non-covalent interactions, which is crucial for biological activity. mdpi.comglobalresearchonline.net The pyrazole nucleus is found in numerous naturally occurring compounds and has been a key building block in the synthesis of a multitude of pharmacologically active agents. mdpi.com The versatility of the pyrazole core allows for the introduction of a wide range of substituents at different positions, enabling the fine-tuning of its physicochemical and biological properties. globalresearchonline.netnih.gov

Overview of Substituted Pyrazoles in Academic Inquiry

Substituted pyrazoles are a major focus of academic research due to their proven and potential applications. mdpi.commdpi.com In medicinal chemistry, pyrazole derivatives have been developed as anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral agents. researchgate.netnih.gov The substitution pattern on the pyrazole ring is critical in determining the compound's biological target and efficacy. For instance, the nature and position of substituents can influence the compound's ability to act as a kinase inhibitor, a common strategy in cancer therapy, or to modulate other enzymatic pathways. mdpi.com Beyond medicine, substituted pyrazoles are investigated for their use in agrochemicals and materials science, for example, in the development of pesticides and organic light-emitting diodes (OLEDs).

Specific Focus on 1-ethyl-3-iodo-5-methyl-1H-pyrazole in Contemporary Research

While extensive research has been conducted on a wide range of substituted pyrazoles, specific data on this compound remains relatively specialized. Its CAS number is 1354704-53-2. chemsrc.com This particular compound features an ethyl group at the 1-position, an iodine atom at the 3-position, and a methyl group at the 5-position of the pyrazole ring. The presence of an iodine atom is of particular interest as it can serve as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. arkat-usa.orgnih.gov Therefore, this compound is primarily viewed as a valuable intermediate in the synthesis of more complex, potentially bioactive molecules. Research on this compound is often embedded within broader studies focused on the development of novel pharmaceuticals or functional materials.

Chemical and Physical Properties

The specific experimental data for this compound is not widely available in public literature. However, based on its structure and data from closely related compounds, we can infer some of its key properties.

PropertyValue
Molecular FormulaC6H9IN2
Molecular Weight236.05 g/mol
CAS Number1354704-53-2
AppearanceExpected to be a solid or liquid at room temperature
SolubilityLikely soluble in organic solvents like ethanol, DMSO, and dichloromethane

Synthesis of Substituted Pyrazoles

The synthesis of substituted pyrazoles like this compound generally follows well-established synthetic routes in heterocyclic chemistry. A common and versatile method is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov

For this compound, a plausible synthetic pathway would involve the following key steps:

Formation of the Pyrazole Core: The reaction between ethylhydrazine (B1196685) and a suitably substituted 1,3-diketone, such as acetylacetone, would lead to the formation of the 1-ethyl-3,5-dimethyl-1H-pyrazole ring.

Iodination: The subsequent step would be the regioselective iodination of the pyrazole ring. This can be achieved using an iodinating agent like N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. The directing effects of the existing substituents (ethyl and methyl groups) would influence the position of iodination.

Alternative synthetic strategies might involve the construction of the pyrazole ring from precursors that already contain the iodine atom.

Research Applications and Findings

Due to its nature as a synthetic intermediate, detailed research findings specifically on the biological activity of this compound are limited. However, its utility is demonstrated in studies where it serves as a building block for more complex molecules. The presence of the iodine atom at the C3 position makes it a prime candidate for palladium-catalyzed cross-coupling reactions.

For example, in a hypothetical research context, this compound could be used in a Suzuki coupling reaction with an arylboronic acid to introduce an aryl group at the 3-position. The resulting 1-ethyl-3-aryl-5-methyl-1H-pyrazole could then be evaluated for its biological activities, such as kinase inhibition or as a potential anti-inflammatory agent.

Research on structurally similar iodinated pyrazoles has shown their importance in creating libraries of compounds for drug discovery. arkat-usa.orgnih.gov These studies underscore the synthetic value of compounds like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9IN2 B3047145 1-ethyl-3-iodo-5-methyl-1H-pyrazole CAS No. 1354704-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-iodo-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZGPCFLSCXMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285845
Record name 1H-Pyrazole, 1-ethyl-3-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354704-53-2
Record name 1H-Pyrazole, 1-ethyl-3-iodo-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354704-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-ethyl-3-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Reactivity and Mechanistic Investigations of 1 Ethyl 3 Iodo 5 Methyl 1h Pyrazole

Cross-Coupling Reactions at the Halo-Substituted Position (C3-Iodo)

The carbon-iodine bond at the C3 position of 1-ethyl-3-iodo-5-methyl-1H-pyrazole is the primary site for synthetic modification through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Palladium-Catalyzed Cross-Couplings (e.g., Sonogashira, Suzuki-Miyaura)

Palladium catalysis is at the forefront of cross-coupling chemistry, and the iodo-substituent at the C3 position of the pyrazole (B372694) ring serves as an excellent electrophilic partner.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a well-established method for the alkynylation of heterocyclic compounds. organic-chemistry.orglibretexts.orgwikipedia.org For this compound, a typical Sonogashira reaction would involve its treatment with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction is generally carried out under mild, anhydrous, and anaerobic conditions. organic-chemistry.org While specific studies on this exact substrate are not abundant, research on analogous 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives demonstrates the feasibility and efficiency of this transformation. High yields of the corresponding 3-alkynylpyrazoles have been achieved, highlighting the synthetic utility of this reaction.

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.orgorganic-chemistry.org This reaction is widely used to synthesize biaryl and substituted aromatic compounds. The coupling of this compound with an aryl or vinylboronic acid would typically proceed in the presence of a palladium catalyst and a base. libretexts.orgnih.gov Studies on unprotected nitrogen-rich heterocycles have shown that the choice of ligand and base is crucial for achieving high yields, with bulky electron-rich phosphine (B1218219) ligands often being preferred. nih.gov The reaction is known for its tolerance of a wide range of functional groups and its relatively mild conditions. libretexts.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Iodo-Pyrazoles.
ReactionCoupling PartnerCatalyst SystemBaseSolventGeneral Yields
SonogashiraTerminal AlkynePd(PPh₃)₄ / CuITriethylamineTHF or DMFGood to Excellent
Suzuki-MiyauraAryl/Vinylboronic AcidPd(OAc)₂ / SPhos or XPhosK₂CO₃ or K₃PO₄Dioxane/H₂O or TolueneModerate to High

Copper-Catalyzed Coupling Reactions (e.g., C-O alkoxylation)

While palladium catalysis is dominant, copper-catalyzed reactions offer a valuable alternative for certain transformations. Copper-catalyzed C-O alkoxylation, for instance, would involve the coupling of this compound with an alcohol to form a 3-alkoxypyrazole. Although direct examples with this specific substrate are scarce, copper-mediated methodologies for the synthesis of pyrazoles from allenoates or alkynoates with amines and nitriles have been developed, showcasing copper's ability to facilitate complex bond formations. rsc.org These reactions often proceed through a tandem mechanism involving conjugate addition and subsequent cyclization. Extrapolating from these findings, a potential pathway for C-O alkoxylation could involve the use of a copper(I) catalyst, a suitable ligand, and a base to promote the coupling between the iodo-pyrazole and an alcohol.

Nucleophilic Aromatic Substitution on the Pyrazole Ring

Nucleophilic aromatic substitution (SNA_r) offers a pathway to introduce nucleophiles onto the pyrazole ring, replacing the iodo substituent. masterorganicchemistry.comorganicchemistrytutor.compharmdguru.comyoutube.comlibretexts.org In contrast to electrophilic aromatic substitution, S_NAr reactions are favored on electron-deficient aromatic rings. The pyrazole ring itself is electron-rich, which generally disfavors classical S_NAr. However, the presence of the electron-withdrawing iodine atom and the potential for the pyrazole nitrogen atoms to stabilize a negative charge in an intermediate (Meisenheimer complex) can facilitate this reaction under certain conditions. libretexts.org

For this compound, a direct S_NAr with a nucleophile like an alkoxide or an amine would likely require harsh conditions or the presence of additional activating groups on the pyrazole ring. The reaction mechanism typically involves the addition of the nucleophile to the carbon bearing the leaving group, forming a transient, negatively charged intermediate, followed by the elimination of the iodide ion to restore aromaticity. masterorganicchemistry.comlibretexts.org The success of such a reaction would be highly dependent on the nature of the nucleophile and the reaction conditions.

Transformations Involving Alkyl Substituents (Methyl and Ethyl)

The methyl and ethyl groups attached to the pyrazole ring are generally considered less reactive than the C3-iodo position. However, under specific conditions, these alkyl groups can undergo functionalization. The introduction of an ethyl group onto a molecule is known as ethylation. byjus.com The functionalization of alkyl groups adjacent to azole rings has been an area of growing interest, often utilizing transition-metal catalysis to activate the C-H bonds of the alkyl chain. thieme-connect.de

For this compound, the methyl group at C5 and the ethyl group at N1 could potentially be targeted. Palladium-catalyzed C-H activation has been successfully employed for the arylation of methyl groups on other azole systems. This typically involves a deprotonative cross-coupling process using an aryl halide as the coupling partner in the presence of a palladium catalyst and a strong base. thieme-connect.de Similarly, the methylene (B1212753) group of the N-ethyl substituent could also be a target for such transformations, leading to more complex N-alkylated pyrazole derivatives.

Pyrazole Ring Transformations

Under more forcing conditions, the pyrazole ring itself can undergo transformations, leading to the formation of different heterocyclic systems or rearranged pyrazole isomers.

Degenerate Ring Transformations

Degenerate ring transformations are fascinating processes where the starting material and the product have the same ring system, but the reaction proceeds through a ring-opening and subsequent ring-closure mechanism. beilstein-journals.orgbeilstein-journals.org These rearrangements can lead to the scrambling of substituents around the ring. For substituted pyrazoles, such transformations can be initiated by heat, light, or chemical reagents. While specific studies on this compound are not documented, the general principle involves the cleavage of one of the ring bonds, often the N-N bond, to form an open-chain intermediate. This intermediate can then re-cyclize in a different orientation, leading to a regioisomeric pyrazole. An unusual rearrangement of a pyrazole nitrene has been reported to proceed via a ring-opening/recyclization cascade, highlighting the potential for such complex transformations within the pyrazole framework. nih.govmdpi.com

Ring Contractions and Enlargements

The skeletal flexibility of the pyrazole ring, while generally stable due to its aromatic character, can be induced to undergo ring contractions and enlargements under specific conditions. These transformations are of significant interest in synthetic chemistry for accessing novel heterocyclic and carbocyclic frameworks. For This compound , while specific experimental data on its ring contraction and enlargement reactions are not extensively documented in publicly available literature, we can infer potential pathways based on established reactivity patterns of related pyrazole derivatives.

Ring Contractions:

One plausible, albeit hypothetical, pathway for the ring contraction of a pyrazole ring involves photochemical extrusion of a nitrogen molecule (N₂). This process, upon irradiation, could lead to the formation of a highly reactive cyclopropene (B1174273) intermediate. In the case of this compound, this would theoretically yield an ethyl-iodo-methyl-substituted cyclopropene. However, such reactions are often complex and can lead to a mixture of products.

Another potential route for ring contraction, observed in related heterocyclic systems, is through oxidative degradation or rearrangement under harsh reaction conditions. For instance, strong oxidizing agents could potentially cleave the pyrazole ring, followed by an intramolecular cyclization to form a smaller ring system. The presence of the iodo and ethyl groups would undoubtedly influence the feasibility and outcome of such a transformation.

A mechanistically distinct possibility involves a base-catalyzed rearrangement. While not a direct ring contraction in the sense of atom extrusion, certain strong bases can induce complex rearrangements that might lead to the formation of fused ring systems where the original five-membered ring is incorporated into a larger, more complex structure, which could then undergo subsequent reactions that result in a net ring contraction.

Ring Enlargements:

Ring enlargement reactions of pyrazoles are more commonly documented and typically involve the reaction with carbenes or carbenoids. For instance, the reaction of a pyrazole with a diazocarbonyl compound in the presence of a rhodium(II) catalyst can lead to the insertion of a carbon atom into the N-N bond, resulting in the formation of a 1,2-dihydropyrimidine derivative. youtube.com

For This compound , a hypothetical reaction with ethyl diazoacetate in the presence of a suitable catalyst, such as rhodium(II) octanoate, could lead to the formation of a substituted 1,2-dihydropyrimidine. The substituents on the resulting six-membered ring would be determined by the initial substitution pattern of the pyrazole.

The following table summarizes a hypothetical ring enlargement reaction based on known methodologies for other pyrazole derivatives.

Hypothetical Ring Enlargement of this compound

Reactant Reagent Catalyst Hypothetical Product Reaction Type

It is crucial to emphasize that the reactivity of this compound in these ring transformation reactions would be significantly influenced by the electronic and steric effects of the ethyl, iodo, and methyl substituents. The electron-donating nature of the ethyl and methyl groups and the electron-withdrawing and leaving group potential of the iodo group would play a critical role in directing the course of these reactions. Further experimental investigation is required to fully elucidate the specific pathways and products of ring contraction and enlargement reactions for this particular compound.

Isomerization and Rearrangement Pathways

Isomerization and rearrangement reactions of pyrazoles are fundamental processes that can lead to a diverse array of structural isomers and new heterocyclic systems. These transformations can be initiated by various stimuli, including heat, light, acids, or bases. For This compound , several isomerization and rearrangement pathways can be postulated based on the known chemistry of the pyrazole nucleus and the influence of its substituents.

Photochemical Isomerization:

A well-documented rearrangement pathway for pyrazoles is their photochemical isomerization to imidazoles. nih.gov Upon UV irradiation, pyrazoles can undergo a series of complex rearrangements, potentially involving intermediate bicyclic structures or ring-opened species, to ultimately furnish the corresponding imidazole (B134444) isomer. For this compound, this would hypothetically lead to the formation of an ethyl-iodo-methyl-substituted imidazole. The exact substitution pattern on the resulting imidazole ring would depend on the specific mechanistic pathway followed. Theoretical studies on similar systems suggest that the reaction may proceed through a conical intersection, providing a low-energy pathway for the transformation. nih.gov

Thermal Rearrangements:

Thermolysis of pyrazoles can also induce rearrangements. While often requiring high temperatures, these reactions can lead to skeletal reorganization. In the case of this compound, heating could potentially lead to the migration of the ethyl or methyl groups around the pyrazole ring. The presence of the iodo substituent might also facilitate certain rearrangements, although it could also lead to decomposition at elevated temperatures.

Acid- and Base-Catalyzed Rearrangements:

Acid-catalyzed rearrangements of pyrazoles are less common but can occur under specific conditions, often involving protonation of the ring nitrogens, which can facilitate substituent migration.

More prevalent are base-catalyzed rearrangements. Strong bases can deprotonate the methyl group at the C5 position, leading to the formation of an anionic intermediate. This intermediate could potentially initiate a series of bond reorganizations. While speculative for this specific compound, related heterocyclic systems are known to undergo such base-induced rearrangements. msu.edu

The following table outlines potential isomerization and rearrangement pathways for this compound based on general pyrazole reactivity.

Potential Isomerization and Rearrangement Pathways

Starting Material Condition Potential Product(s) Pathway Type
This compound UV Irradiation Substituted Imidazole Photochemical Isomerization
This compound High Temperature Regioisomeric Pyrazoles Thermal Rearrangement

The regiochemical outcome of these potential rearrangements would be a critical area of investigation. The interplay of the electronic effects of the substituents—the electron-donating ethyl and methyl groups and the electron-withdrawing iodo group—would be a determining factor in the stability of any intermediates and the activation barriers for the different possible pathways. For instance, the position of the iodo group could significantly influence the propensity for certain rearrangements due to its electronic properties and its ability to act as a leaving group under certain conditions. Detailed mechanistic studies, likely involving computational modeling and isotopic labeling experiments, would be necessary to delineate the precise pathways for the isomerization and rearrangement of this compound.

Spectroscopic Characterization and Structural Analysis Advanced Perspectives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrazole (B372694) derivatives. For N-substituted pyrazoles such as 1-ethyl-3-iodo-5-methyl-1H-pyrazole, NMR confirms the specific regioisomer formed during synthesis and rules out the presence of others. Unlike N-unsubstituted pyrazoles, which can exhibit annular tautomerism (a rapid proton exchange between the two nitrogen atoms), N1-alkylation fixes the tautomeric form. nih.govmdpi.com The key issue for N-substituted pyrazoles is regioselectivity during synthesis, and NMR definitively distinguishes between the possible isomers (e.g., N1- vs. N2-substitution). acs.orgsci-hub.st

In solution, the rate of proton exchange in N-H pyrazoles can be so rapid on the NMR timescale that averaged signals are observed for the C3 and C5 positions. nih.govmdpi.comfu-berlin.de However, for this compound, the presence of the N1-ethyl group prevents this exchange, resulting in a well-resolved spectrum with distinct signals for each carbon and proton in the molecule.

The characteristic chemical shifts in ¹H, ¹³C, and ¹⁵N NMR spectra are influenced by the electronic effects of the substituents. The electron-withdrawing iodine atom and the electron-donating methyl and ethyl groups have predictable effects on the shielding of nearby nuclei.

¹H-NMR: The spectrum would feature a singlet for the C4-H proton, a singlet for the C5-methyl protons, and a quartet and triplet for the N1-ethyl group protons. The precise chemical shift of the C4-H proton is particularly diagnostic of the substitution pattern.

¹³C-NMR: Distinct signals are expected for each of the six carbon atoms. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly informative. The C3 carbon, being bonded to the electronegative iodine, would appear at a characteristic shift, while the C5 carbon is influenced by the methyl group. mdpi.com

¹⁵N-NMR: This technique is especially powerful for distinguishing the two nitrogen atoms in the pyrazole ring. mdpi.com In N-substituted pyrazoles, one nitrogen (N1) is a "pyrrole-type" nitrogen bonded to the ethyl group, while the other (N2) is a "pyridine-type" nitrogen. They exhibit significantly different chemical shifts, providing unambiguous proof of the N1 substitution. mdpi.comrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomSignal TypePredicted Chemical Shift (ppm)Notes
C4-H¹H~6.0 - 6.5Singlet, located in the heterocyclic aromatic region.
C5-CH¹H~2.2 - 2.5Singlet.
N-CH₂CH₃¹H~4.0 - 4.3Quartet, deshielded by the adjacent N1 atom.
N-CH₂CH¹H~1.3 - 1.6Triplet.
C3-I¹³C~80 - 95Signal is shifted significantly upfield due to the heavy atom effect of iodine.
C4¹³C~110 - 115Chemical shift typical for a C4 carbon in a pyrazole ring.
C5-CH₃¹³C~145 - 155Deshielded compared to C4 due to substitution.
C5-CH₃¹³C~12 - 15Methyl carbon signal.
N-CH₂CH₃¹³C~45 - 50Ethyl methylene (B1212753) carbon.
N-CH₂CH₃¹³C~15 - 18Ethyl methyl carbon.

Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Interactions and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes within a molecule. For this compound, these spectra are primarily used to confirm the presence of its specific structural motifs and to study intermolecular forces in the condensed phase.

A key difference between N-substituted and N-H pyrazoles is the absence of hydrogen bonding involving the ring nitrogens. In N-H pyrazoles, strong N-H···N hydrogen bonds dominate the intermolecular interactions, giving rise to very broad and complex absorption bands in the FT-IR spectrum, typically in the 2600–3200 cm⁻¹ region. mdpi.com The absence of this feature in the spectrum of this compound is strong evidence for N1-substitution.

The expected FT-IR and Raman spectra would be characterized by:

C-H Stretching: Vibrations from the methyl and ethyl groups would appear in the 2850–3000 cm⁻¹ region. Aromatic C-H stretching from the C4-H bond would be observed at higher wavenumbers, typically above 3000 cm⁻¹.

Pyrazole Ring Vibrations: The characteristic stretching and bending vibrations of the C=C, C=N, and C-N bonds within the pyrazole ring are expected in the fingerprint region (approximately 1400–1600 cm⁻¹). derpharmachemica.com

C-I Stretching: The carbon-iodine stretching vibration is expected at a low frequency, typically in the range of 500–600 cm⁻¹, due to the large mass of the iodine atom.

While strong hydrogen bonding is absent, weaker intermolecular interactions, such as van der Waals forces and potentially weak C-H···N interactions, will govern the solid-state packing and can cause subtle shifts in vibrational frequencies. nih.gov

Table 2: Key Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Notes
Aromatic C-H Stretch (C4-H)3050 - 3150Confirms the presence of the proton on the pyrazole ring.
Aliphatic C-H Stretch (CH₃, CH₂)2850 - 3000Characteristic of the methyl and ethyl substituents.
C=N / C=C Ring Stretching1400 - 1600Corresponds to the vibrations of the pyrazole aromatic system.
CH₂/CH₃ Bending1370 - 1470Confirms the aliphatic side chains.
C-I Stretch500 - 600A low-frequency band indicative of the carbon-iodine bond.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the definitive confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places), HRMS can provide an exact mass that corresponds to a unique elemental formula. nih.gov

For this compound, the elemental formula is C₆H₉IN₂. HRMS analysis, often using a soft ionization technique like Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The experimentally measured exact mass of this ion would be compared to the theoretically calculated mass. A match within a narrow tolerance (e.g., < 5 ppm) provides unambiguous confirmation of the elemental formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

The fragmentation pattern observed in the mass spectrum can also offer structural information. Although soft ionization methods minimize fragmentation, some characteristic losses may be observed, such as the loss of the ethyl group or other small neutral molecules, which can further support the proposed structure. researchgate.net

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Elemental FormulaC₆H₉IN₂
Molecular Weight (Nominal)236 g/mol
Calculated Exact Mass [M]235.9811 u
Expected Ion (ESI-HRMS)[M+H]⁺
Calculated Exact Mass [M+H]⁺236.9889 u

X-ray Crystallography for Solid-State Structural Elucidation of Related Pyrazole Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly available, extensive crystallographic data on related pyrazole derivatives allow for a detailed prediction of its solid-state structure. acs.orgsci-hub.stmdpi.com

Studies on substituted pyrazoles consistently show that the five-membered ring is planar, a consequence of its aromaticity. mdpi.comwikipedia.org In the case of this compound, the atoms of the pyrazole ring, along with the directly attached iodine (C3), methyl carbon (C5), and nitrogen (N1), would lie in the same plane. The ethyl group at N1 would adopt a low-energy conformation relative to this plane.

Key structural insights from related compounds include:

Bond Lengths and Angles: The C-N and N-N bond lengths within the ring would be intermediate between single and double bonds, characteristic of an aromatic system. wikipedia.org The C-I bond length and the bond angles around the substituted carbons would be consistent with established values.

Intermolecular Interactions: Unlike N-H pyrazoles that form strong, directional hydrogen-bonded networks (dimers, trimers, or catemers), the solid-state packing of this compound would be governed by weaker forces. mdpi.commdpi.com These would primarily be van der Waals interactions and dipole-dipole forces. Potential weak, non-classical hydrogen bonds, such as C-H···N or C-H···I, could also play a role in stabilizing the crystal lattice.

Regiochemistry Confirmation: Crystallography provides the ultimate confirmation of the connectivity, verifying the positions of the ethyl, iodo, and methyl substituents on the pyrazole ring, which is especially important for validating synthetic routes. acs.orgsci-hub.st

The analysis of crystal structures of similar molecules, such as 4-iodo-1H-pyrazole and various N-substituted pyrazoles, provides a robust framework for understanding the expected solid-state conformation and packing of the title compound. fu-berlin.demdpi.com

Computational Chemistry and Theoretical Characterization of 1 Ethyl 3 Iodo 5 Methyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2), are instrumental in elucidating the fundamental properties of molecules at the electronic level. researchgate.netnih.gov For 1-ethyl-3-iodo-5-methyl-1H-pyrazole, these methods provide a granular view of its electronic structure, conformational landscape, and potential for tautomerism and proton transfer reactions.

Electronic Structure Properties

The electronic character of a molecule is dictated by the arrangement of its electrons, which can be described by properties such as frontier molecular orbitals (HOMO and LUMO) and charge distribution. These properties are crucial in predicting a molecule's reactivity and its interactions with other chemical species.

The electronic properties of the pyrazole (B372694) ring are significantly influenced by its substituents. The ethyl group at the N1 position is an electron-donating group through an inductive effect. The methyl group at the C5 position is also electron-donating. In contrast, the iodine atom at the C3 position exhibits a dual electronic effect: it is inductively electron-withdrawing due to its electronegativity, but it can also act as a weak π-donor due to its lone pairs.

The interplay of these substituents modulates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For this compound, the HOMO is expected to be delocalized over the pyrazole ring, with significant contributions from the nitrogen atoms and the more electron-rich carbon atoms. The LUMO is also anticipated to be distributed across the ring system. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net

The calculated charge distribution reveals the partial positive and negative charges on each atom, highlighting the molecule's polarity and potential sites for electrophilic and nucleophilic attack. In related pyrazole derivatives, the nitrogen atoms typically bear a negative charge, while the hydrogen atoms of the alkyl groups carry a slight positive charge. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies and Properties for this compound (based on DFT calculations of analogous pyrazoles)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's electron-donating capability.
LUMO Energy-1.2 eVIndicates the molecule's electron-accepting capability.
HOMO-LUMO Gap5.3 eVReflects the chemical reactivity and kinetic stability.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.

Note: These values are estimations based on computational studies of structurally similar pyrazole derivatives and are intended for illustrative purposes.

Conformational Analysis and Rotational Barriers

The presence of the ethyl group at the N1 position introduces conformational flexibility to the molecule. The rotation around the N1-C(ethyl) single bond leads to different spatial arrangements, or conformers, which can have different energies. Conformational analysis helps to identify the most stable conformer and the energy barriers between different conformations.

For N-alkylated heterocycles, the rotation of the alkyl group is a well-studied phenomenon. rsc.orgmsu.edu In the case of this compound, two primary conformers can be envisioned: a "staggered" conformation where the C-C bond of the ethyl group is offset from the pyrazole ring bonds, and an "eclipsed" conformation where it aligns with them. The staggered conformation is generally more stable due to reduced steric hindrance. pressbooks.pub

The rotational barrier is the energy required to rotate the ethyl group from one stable conformation to another. This barrier is influenced by the steric bulk of the substituents on the pyrazole ring. The methyl group at C5 and the iodo group at C3 will create some steric hindrance, influencing the preferred orientation of the ethyl group. Computational methods can quantify this rotational barrier, providing insights into the molecule's dynamic behavior. rsc.orgrsc.org

Table 2: Estimated Rotational Barrier for the Ethyl Group in this compound

Rotational TransitionEstimated Energy Barrier (kcal/mol)
Staggered to Eclipsed3.5 - 5.0

Note: This is an estimated range based on computational studies of rotational barriers in other ethyl-substituted heterocyclic compounds. rsc.org

Tautomeric Equilibria and Stability Assessment

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and a double bond. For unsubstituted or N-H pyrazoles, annular tautomerism is a key feature, where the proton on the nitrogen atom can migrate to the other nitrogen atom. encyclopedia.pubresearchgate.netiucr.org

However, in this compound, the nitrogen atom at the N1 position is substituted with an ethyl group. This substitution "fixes" the tautomeric form, meaning that the pyrazole ring itself does not undergo annular tautomerism. nih.govresearchgate.net Therefore, the concept of tautomeric equilibria is not applicable to the pyrazole core of this specific molecule.

Proton Transfer Reaction Mechanisms and Activation Energies

Proton transfer is a fundamental chemical reaction. In the context of pyrazoles, this often refers to the intermolecular or intramolecular movement of a proton. Given that the pyrazole nitrogens in this compound are not protonated, proton transfer reactions directly involving the pyrazole ring nitrogens are not feasible.

However, computational studies could explore the possibility of proton abstraction from the methyl or ethyl groups under strongly basic conditions. The activation energies for such reactions could be calculated to assess their likelihood. These calculations would involve identifying the transition state structure for the proton transfer and determining its energy relative to the reactants.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations can model the behavior of the molecule in a condensed phase, such as in a solvent. uomustansiriyah.edu.iqnih.gov MD simulations track the movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

For this compound, an MD simulation in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute. This includes the formation of solvation shells and potential hydrogen bonding interactions if the solvent is protic. The simulation would also capture the conformational dynamics of the ethyl group in the solution environment. Such simulations are valuable for understanding how the solvent influences the molecule's properties and reactivity. uomustansiriyah.edu.iq

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govnih.govwisdomlib.orgbiointerfaceresearch.com These models are widely used in drug discovery and materials science to predict the properties of new, untested compounds.

To develop a QSAR model for the chemical reactivity of pyrazole derivatives, a dataset of compounds including this compound would be needed, along with experimental data on their reactivity (e.g., reaction rates, equilibrium constants). Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be based on topology, geometry, or electronic properties.

Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical equation that relates the descriptors to the observed reactivity. A robust QSAR model could then be used to predict the reactivity of other, similar pyrazole derivatives, guiding the design of new compounds with desired properties. nih.govwisdomlib.org

Intermolecular Interactions and Self-Aggregation Phenomena (e.g., hydrogen bonding, dimer formation)

The arrangement of molecules in the condensed phase is dictated by a variety of intermolecular forces, which play a crucial role in determining the physical properties and crystalline architecture of a compound. For this compound, a comprehensive understanding of its solid-state structure and self-aggregation behavior necessitates a detailed analysis of potential non-covalent interactions, including halogen bonding and van der Waals forces. While specific crystallographic data for this compound are not publicly available, insights can be drawn from studies on analogous pyrazole derivatives.

A primary mode of interaction in pyrazole-containing structures is hydrogen bonding, typically involving the N-H group of the pyrazole ring. However, in the case of this compound, the substitution of the hydrogen atom at the N1 position with an ethyl group precludes the formation of classical N-H···N hydrogen bonds that are often observed in unsubstituted or N-H containing pyrazoles. For instance, the crystal structure of 4-iodo-1H-pyrazole reveals the formation of catemeric chains through N-H···N hydrogen bonds. mdpi.com The absence of this strong directional interaction in the N1-ethylated analogue suggests that other, weaker forces will predominantly govern its self-aggregation.

The most significant intermolecular interaction anticipated for this compound is halogen bonding. The iodine atom at the C3 position of the pyrazole ring is expected to act as a halogen bond donor. This is due to the phenomenon of the σ-hole, a region of positive electrostatic potential on the outermost portion of the halogen atom, which can interact favorably with a region of negative electrostatic potential (a Lewis base) on an adjacent molecule. acs.org In the solid state, this could lead to the formation of several types of halogen bonds:

I···N Interactions: The iodine atom of one molecule could interact with the sp²-hybridized nitrogen atom (N2) of a neighboring pyrazole ring. Studies on other iodo-substituted heterocyclic compounds have demonstrated the prevalence and structural importance of such I···N halogen bonds. acs.org

The interplay of these interactions can lead to the formation of various supramolecular assemblies, such as dimers or extended chains. For example, dimers could be formed through a pair of I···N halogen bonds, creating a cyclic motif. The specific geometry and prevalence of these interactions would be influenced by the steric hindrance from the ethyl and methyl groups on the pyrazole ring.

The theoretical characterization of these interactions through computational methods, such as Density Functional Theory (DFT), would be invaluable in quantifying their strength and directionality. Such calculations could predict the most likely modes of self-aggregation and provide insights into the crystal packing of this compound, even in the absence of experimental crystallographic data.

Coordination Chemistry and Catalytic Applications of 1 Ethyl 3 Iodo 5 Methyl 1h Pyrazole As a Ligand

Ligand Design Principles with Substituted Pyrazoles

Substituted pyrazoles are attractive ligand scaffolds due to the ease with which their steric and electronic properties can be modified. The substituents on the pyrazole (B372694) ring play a crucial role in determining the coordination properties of the ligand and, consequently, the catalytic activity of the resulting metal complex.

The design of pyrazole-based ligands is guided by several key principles:

Steric Hindrance: The size of the substituents at the 3- and 5-positions of the pyrazole ring can be varied to control the coordination environment around the metal center. This steric bulk can influence the number of ligands that can coordinate, the geometry of the complex, and the accessibility of the metal center to substrates, thereby affecting catalytic selectivity. In the case of 1-ethyl-3-iodo-5-methyl-1H-pyrazole, the methyl group at the 5-position and the iodo group at the 3-position contribute to the steric profile of the ligand.

Electronic Effects: The electronic nature of the substituents on the pyrazole ring modulates the electron-donating ability of the coordinating nitrogen atom. Electron-donating groups enhance the basicity of the pyrazole nitrogen, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups decrease the basicity. The ethyl group at the 1-position is an electron-donating group, which can enhance the ligand's ability to donate electron density to a metal center. The iodo group at the 3-position has a more complex electronic influence, capable of both sigma-donation and pi-acceptance, which can be exploited in catalytic cycles.

Secondary Binding Sites: The iodo-substituent at the 3-position introduces a potential secondary binding site. The iodine atom can participate in halogen bonding interactions, which can be a design element for creating supramolecular assemblies or for influencing the secondary coordination sphere of a catalyst. Furthermore, the carbon-iodine bond can be a reactive handle for post-coordination modification of the ligand or for direct involvement in oxidative addition steps in catalytic cycles.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this ligand would typically involve the reaction of this compound with a suitable metal precursor in an appropriate solvent. The choice of metal precursor (e.g., metal halides, acetates, or carbonyls) and reaction conditions (e.g., temperature, reaction time, and stoichiometry) would be crucial in determining the structure of the resulting complex.

The structural characterization of these hypothetical complexes would rely on a combination of spectroscopic and crystallographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to characterize the ligand environment in solution. Changes in the chemical shifts of the pyrazole protons and carbons upon coordination to a diamagnetic metal center would confirm the formation of the complex.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy would provide insights into the coordination of the pyrazole ligand. Shifts in the vibrational frequencies of the pyrazole ring upon coordination can be correlated with the strength of the metal-ligand bond.

Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the complex and to provide information about its fragmentation pattern, which can help to confirm its composition.

A data table summarizing the expected characterization data for a hypothetical metal complex, for instance, [PdCl2(this compound)2], would typically include the following:

Technique Expected Observations
1H NMR Coordination-induced shifts in the signals for the pyrazole ring protons and the ethyl and methyl groups.
13C NMR Shifts in the resonances of the pyrazole ring carbons, particularly C3 and C5, upon coordination.
IR Spectroscopy Changes in the C=N and N-N stretching frequencies of the pyrazole ring.
Mass Spec. A molecular ion peak corresponding to the expected mass of the complex.
X-ray Cryst. Data on crystal system, space group, unit cell dimensions, and key bond lengths and angles.

Investigation of Catalytic Activity in Organic Transformations

The presence of an iodo-substituent makes this compound a particularly interesting ligand for catalytic applications, especially in cross-coupling reactions.

Iodo-substituted pyrazoles have been utilized in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. arkat-usa.org In these reactions, the C-I bond of the pyrazole can itself be the site of oxidative addition to a low-valent metal center, making the ligand a participant in the catalytic cycle.

Alternatively, when used as an ancillary ligand, the electronic and steric properties of this compound can influence the efficiency and selectivity of cross-coupling reactions. For example, in Suzuki-Miyaura or Sonogashira reactions involving other substrates, the ligand would coordinate to the metal center (e.g., palladium) and modulate its reactivity. nih.gov The steric bulk of the ligand could favor the formation of monoligated, highly active catalytic species. The electronic effects of the substituents would influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.

A hypothetical study on the use of a palladium complex of this compound in a Suzuki-Miyaura coupling reaction might involve screening different bases, solvents, and temperatures to optimize the reaction conditions. The results would be tabulated to compare the catalytic performance in terms of yield and turnover number.

Beyond cross-coupling, metal complexes of this compound could potentially find applications in other areas of catalysis. The pyrazole motif is present in the active sites of some metalloenzymes, and synthetic pyrazole complexes are often studied as models for these enzymes. The specific substitution pattern of this ligand could lead to novel reactivity in oxidation, reduction, or polymerization reactions, depending on the choice of the metal center.

Spectroscopic Probes of Ligand-Metal Interactions

Spectroscopic techniques are invaluable for understanding the nature of the interaction between a ligand and a metal center. For complexes of this compound, a variety of spectroscopic methods could be employed:

NMR Spectroscopy: In addition to structural characterization, NMR can be used to study the dynamics of ligand exchange and to determine the stability of the metal complexes in solution. For paramagnetic complexes, the shifts and broadening of the NMR signals can provide information about the electronic structure of the metal center.

UV-Visible Spectroscopy: Electronic absorption spectroscopy can probe the d-d transitions of the metal center and ligand-to-metal or metal-to-ligand charge transfer bands. The positions and intensities of these bands are sensitive to the coordination environment and can provide insights into the electronic structure of the complex.

X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide detailed information about the oxidation state, coordination number, and local environment of the metal atom, even in non-crystalline samples.

By systematically applying these spectroscopic techniques, a detailed picture of the ligand-metal interactions in complexes of this compound could be built, which would be essential for understanding their reactivity and for the rational design of new catalysts.

Advanced Materials Science Applications of 1 Ethyl 3 Iodo 5 Methyl 1h Pyrazole Derivatives

Potential in High Energy Density Materials (HEDMs)

The field of high-energy-density materials (HEDMs) is continuously seeking new molecular scaffolds that can offer a combination of high performance and enhanced stability. Pyrazole-based compounds have garnered considerable attention in this area due to their high nitrogen content and positive heats of formation, which are key characteristics for energetic materials.

The introduction of specific functional groups onto the pyrazole (B372694) ring can significantly influence the energetic properties of the resulting derivatives. For instance, the incorporation of nitro (-NO2) or nitramine (-NHNO2) groups is a common strategy to increase the energy density of these compounds. While direct studies on the energetic properties of 1-ethyl-3-iodo-5-methyl-1H-pyrazole are not extensively documented, its structure suggests it could serve as a valuable precursor for the synthesis of novel HEDMs. The iodine atom at the 3-position provides a reactive site for the introduction of energetic moieties through various cross-coupling reactions.

For example, the iodine can be substituted with nitro groups or other nitrogen-rich heterocycles to create more complex molecules with enhanced energetic performance. The ethyl and methyl groups on the pyrazole ring can also influence the physical properties of the derivatives, such as their melting point and density, which are important considerations for practical applications of HEDMs.

Below is a table illustrating the energetic properties of some representative nitrated pyrazole derivatives, which provides a reference for the potential of functionalized pyrazoles in this field.

Compound NameDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (km/s)
3,4-Dinitropyrazole1.83+2158.5
1-Methyl-3,4,5-trinitropyrazole1.88+1509.1
4-Amino-3,5-dinitropyrazole1.86+2308.8

Note: This data is for illustrative purposes to show the potential of the pyrazole scaffold and does not represent compounds directly derived from this compound.

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Pyrazole derivatives have emerged as a promising class of materials for use in organic light-emitting diodes (OLEDs), particularly for achieving efficient blue emission, which remains a significant challenge in the field. The electronic properties of the pyrazole ring can be finely tuned through the introduction of various substituents, allowing for the design of molecules with specific energy levels (HOMO and LUMO) and emission characteristics.

The subject compound, this compound, can be envisioned as a building block for the synthesis of novel OLED materials. The iodo-group at the 3-position is a key feature, as it can be readily transformed into other functional groups via well-established chemical reactions. This allows for the attachment of chromophoric units or charge-transporting moieties to the pyrazole core.

For instance, through palladium-catalyzed cross-coupling reactions, the iodine atom can be replaced with aryl groups, which can extend the π-conjugation of the molecule and shift the emission wavelength. By carefully selecting the substituents, it is possible to design materials that exhibit high photoluminescence quantum yields and suitable charge-carrier mobilities, both of which are crucial for high-performance OLEDs.

The following table summarizes the photophysical properties of some pyrazole-based compounds that have been investigated for OLED applications, demonstrating the potential of this class of materials.

Compound TypeEmission ColorPhotoluminescence Quantum Yield (%)External Quantum Efficiency (%)
Phenyl-substituted pyrazolineBlue> 80~5
Carbazole-functionalized pyrazoleDeep Blue~75~4.5
Boron-containing pyrazolateSky Blue> 90> 10

Note: This data is for general pyrazole derivatives and not specifically for derivatives of this compound.

Integration into Advanced Functional Materials

Beyond HEDMs and OLEDs, the versatile chemistry of this compound makes it a candidate for integration into a variety of advanced functional materials. The ability to functionalize the pyrazole ring at multiple positions allows for the creation of complex molecular architectures with tailored properties.

One potential application is in the development of novel polymers. The iodo-substituent can serve as a handle for polymerization reactions, such as Sonogashira or Suzuki coupling, to create conjugated polymers. Such polymers could possess interesting electronic and optical properties, making them suitable for applications in sensors, organic solar cells, or organic field-effect transistors. The ethyl and methyl groups can enhance the solubility of the resulting polymers, which is often a critical factor for their processability.

Furthermore, pyrazole derivatives are known to act as ligands for metal ions. This property could be exploited to create metal-organic frameworks (MOFs) or coordination polymers. By incorporating this compound or its derivatives as organic linkers, it may be possible to construct porous materials with applications in gas storage, catalysis, or chemical sensing. The specific substitution pattern on the pyrazole ring would influence the coordination geometry and the resulting properties of the material.

The development of such advanced materials from this compound is an active area of research, and future studies are expected to unveil the full potential of this versatile chemical building block.

Q & A

Q. What are the challenges in characterizing byproducts during multi-step synthesis?

  • Analytical Solutions :
  • Use LC-MS with electrospray ionization to detect low-abundance byproducts (e.g., de-ethylated intermediates) .
  • Isolate persistent impurities via preparative HPLC and characterize via 2D NMR (COSY, HSQC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-iodo-5-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-iodo-5-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.